2-Methyl-1-(phenylsulfonyl)piperidine

Description

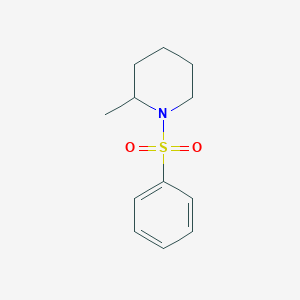

2-Methyl-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring a methyl group at the 2-position and a phenylsulfonyl moiety at the 1-position. The phenylsulfonyl group is an electron-withdrawing substituent, which influences the electronic and steric properties of the piperidine ring.

Properties

CAS No. |

3433-33-8 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-methylpiperidine |

InChI |

InChI=1S/C12H17NO2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |

InChI Key |

YZJCDAPHRDTDQY-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

1-(Phenylsulfonyl)piperidine

- Structure : Lacks the 2-methyl group present in the target compound.

- Synthesis : Prepared via photoredox catalysis with a yield of 53% .

- NMR data (δ 7.77–7.73 ppm for aromatic protons) indicate distinct electronic effects of the sulfonyl group .

2-Methyl-1-(3-pyridinylsulfonyl)piperidine (CAS 63376-08-9)

- Structure : Replaces the phenylsulfonyl group with a 3-pyridinylsulfonyl moiety.

- Properties : The pyridine nitrogen introduces additional hydrogen-bonding capacity, which may improve solubility or binding affinity compared to the phenyl variant .

2-Methyl-1-(1-naphthalenylsulfonyl)piperidine (CAS 63376-15-8)

Substituent Variations at the 2-Position

2-Methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidine (CAS 6221-87-0)

- Structure : Replaces the phenylsulfonyl group with an α,β-unsaturated acyl group.

- Molecular Weight: 229.32 g/mol (C₁₅H₁₉NO) .

1-[Oxo(2-[(phenylsulfonyl)amino]phenyl)acetyl]piperidine (CAS 139230-72-1)

- Structure : Incorporates a sulfonamide-linked acetyl group.

Conformational and Electronic Effects

- Steric Effects : The 2-methyl group in the target compound introduces torsional strain, as observed in X-ray studies of related piperidine derivatives. For example, 2-methyl-1-(1-substituted-piperidin-4-yl)-1H-indol-3-yl acetic acids exhibit distinct torsion angles compared to fentanyl, affecting bioactivity .

- NMR Chemical Shifts : Computational studies on 2-substituted 1-(methyl-d)piperidines reveal that the 2-methyl group induces stereochemical effects, splitting proton signals in CH₂D groups. This suggests that the target compound’s methyl group could similarly influence its spectroscopic profile .

Data Table: Key Structural Analogs

Research Implications

- Synthetic Chemistry : The photoredox method used for 1-(phenylsulfonyl)piperidine could be adapted for the target compound, with adjustments for steric effects from the 2-methyl group.

- Drug Design : Bulky substituents (e.g., naphthalenylsulfonyl) may reduce off-target interactions, while polar groups (e.g., pyridinylsulfonyl) improve solubility .

- Spectroscopy : The 2-methyl group’s impact on NMR chemical shifts underscores its role in conformational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.